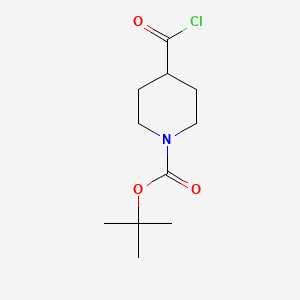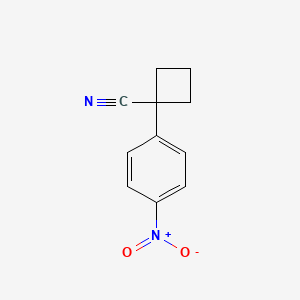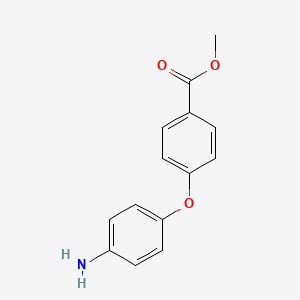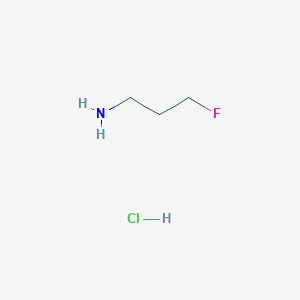
5-Oxo-5-(4-pyridyl)valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-(4-pyridyl)valeric acid: is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a pyridine ring attached to a valeric acid backbone, with a ketone functional group at the fifth position. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Oxo-5-(4-pyridyl)valeric acid involves the condensation of diethyl glutarate with methyl nicotinate in the presence of sodium hydride. The reaction is typically carried out in tetrahydrofuran at low temperatures (0°C) and then allowed to proceed at room temperature (25°C) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: 5-Hydroxy-5-(4-pyridyl)valeric acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Oxo-5-(4-pyridyl)valeric acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-pyridyl)valeric acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the pyridine ring and ketone group allows for diverse interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
5-Oxo-5-(3-pyridyl)valeric acid: Similar structure but with the pyridine ring at the third position.
4-Pyridinepentanoic acid: Lacks the ketone group at the fifth position.
Nicotinic acid derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness: 5-Oxo-5-(4-pyridyl)valeric acid is unique due to the specific positioning of the pyridine ring and the ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-oxo-5-pyridin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMNZRMIJRDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620417 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4940-07-2 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
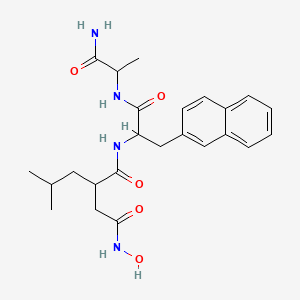
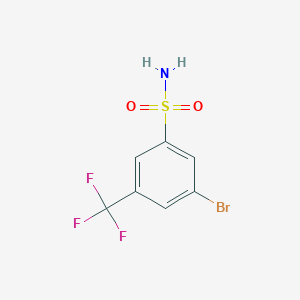


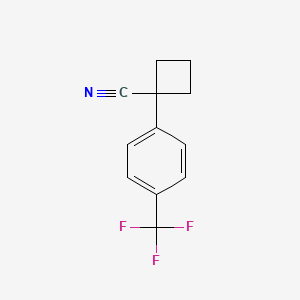
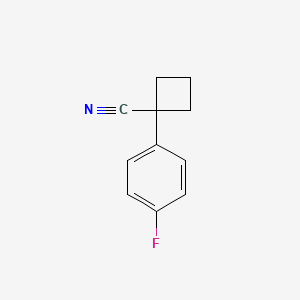
![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)


